molecular formula C25H24N2O3 B2998266 2-amino-4-[4-(benzyloxy)phenyl]-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile CAS No. 300732-91-6

2-amino-4-[4-(benzyloxy)phenyl]-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

Cat. No.: B2998266
CAS No.: 300732-91-6
M. Wt: 400.478
InChI Key: BKPDDAFJCXPSQJ-UHFFFAOYSA-N
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Description

The compound 2-amino-4-[4-(benzyloxy)phenyl]-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile is a 4H-chromene-3-carbonitrile derivative characterized by a benzyloxy-substituted phenyl ring at the 4-position, a 7,7-dimethyl-substituted cyclohexane ring, and functional groups including an amino (-NH₂) and cyano (-CN) moiety. The synthesis of such compounds typically involves multi-component reactions, such as the condensation of dimedone, substituted aldehydes, and malonitrile under basic conditions .

Properties

IUPAC Name

2-amino-7,7-dimethyl-5-oxo-4-(4-phenylmethoxyphenyl)-6,8-dihydro-4H-chromene-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N2O3/c1-25(2)12-20(28)23-21(13-25)30-24(27)19(14-26)22(23)17-8-10-18(11-9-17)29-15-16-6-4-3-5-7-16/h3-11,22H,12-13,15,27H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKPDDAFJCXPSQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(C(=C(O2)N)C#N)C3=CC=C(C=C3)OCC4=CC=CC=C4)C(=O)C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-amino-4-[4-(benzyloxy)phenyl]-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile is a member of the chromene family, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer and antifungal properties, as well as its potential mechanisms of action based on recent research findings.

Basic Information

  • Molecular Formula : C18H18N2O2
  • Molecular Weight : 294.3 g/mol
  • IUPAC Name : 2-amino-7,7-dimethyl-5-oxo-4-phenyl-6,8-dihydro-4H-chromene-3-carbonitrile
  • CAS Number : 107752-97-6

Structural Characteristics

The compound features a chromene backbone with a benzyloxy group that enhances its lipophilicity and potentially its biological activity. The presence of the amino and carbonitrile functional groups may contribute to its interaction with biological targets.

Anticancer Activity

Recent studies have demonstrated that derivatives of chromenes exhibit significant anticancer properties. For instance, a study involving various 2-amino-3-cyano-4H-chromenes showed that these compounds had superior activity against cancer cell lines compared to established chemotherapeutics like cisplatin and topotecan. Specifically, compounds similar to our target were found to be more effective in inhibiting growth in SK-LU-1 (lung cancer) and PC-3 (prostate cancer) cell lines .

The anticancer activity is attributed to the inhibition of key enzymes involved in cancer cell proliferation. Molecular docking studies indicated that these compounds interact with DNA topoisomerase IB and cytochrome P450 enzymes (CYP51), which are crucial for cancer cell survival and proliferation .

Antifungal Activity

The compound also exhibits promising antifungal properties. Research has shown that similar chromene derivatives demonstrated effective antifungal activity against various strains of Candida spp. The minimum inhibitory concentration (MIC) values were comparable to fluconazole, a standard antifungal treatment .

Potential Mechanisms

The antifungal mechanism is likely linked to the inhibition of CYP51, an enzyme essential for ergosterol biosynthesis in fungi. By disrupting this pathway, the compound can effectively inhibit fungal growth .

Study 1: Anticancer Screening

In a screening study involving a library of compounds, several derivatives of chromenes were evaluated for their cytotoxic effects on multicellular spheroids representing tumor microenvironments. The results indicated significant cytotoxicity at low concentrations, suggesting potential for further development as anticancer agents .

Study 2: Antifungal Efficacy

A comparative analysis of antifungal activity against six Candida strains revealed that certain chromene derivatives had MIC values lower than those of fluconazole. The study highlighted the need for further exploration into the structure-activity relationship (SAR) to optimize efficacy .

Summary Table of Biological Activities

Activity TypeTarget OrganismsReference CompoundMIC/IC50 Values
AnticancerSK-LU-1, PC-3Cisplatin< 10 µM
AntifungalCandida spp.Fluconazole< 50 µg/mL

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

The target compound belongs to a broader class of 4H-chromene-3-carbonitrile derivatives, which vary primarily in the substituents on the aryl ring and benzyloxy group. Key analogs include:

Compound Name Substituents on Aryl Ring Benzyloxy Modifications Key Structural Features
Target compound 4-(Benzyloxy)phenyl None 7,7-dimethyl cyclohexane, -NH₂, -CN
2-Amino-4-(4-((4-chlorobenzyl)oxy)phenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile (6g) 4-(Benzyloxy)phenyl 4-Chloro Enhanced electron-withdrawing effect
2-Amino-4-(3-methoxy-4-((4-methylbenzyl)oxy)phenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile (6m) 3-Methoxy-4-(benzyloxy)phenyl 4-Methyl Electron-donating methyl group
2-Amino-4-(3-hydroxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile (6i) 3-Hydroxyphenyl None Polar hydroxyl group for hydrogen bonding

Physical and Spectral Properties

Substituents significantly influence physical properties such as melting points and solubility:

Compound Melting Point (°C) Yield (%) Key Spectral Data (1H NMR, IR)
6g 207–208 64 δ 7.48 (s, 4H), 5.07 (s, 2H), 1.05 (s, 3H); IR: 2250 cm⁻¹ (CN), 1702 cm⁻¹ (C=O)
6m 180–182 62 δ 7.36–7.31 (m, 2H), 7.21 (d, J=7.8 Hz, 2H); IR: Similar CN and carbonyl stretches
6i 232–234 85 IR: 3312 cm⁻¹ (NH₂), 2250 cm⁻¹ (CN), 1702 cm⁻¹ (C=O)

Notes:

  • Electron-withdrawing groups (e.g., 4-Cl in 6g) increase melting points compared to electron-donating groups (e.g., 4-Me in 6m) due to stronger intermolecular interactions .
  • Hydroxyl substituents (e.g., 6i) enhance hydrogen bonding, reflected in higher melting points .
Tyrosinase Inhibition
  • 6g : Exhibits tyrosinase inhibitory activity, attributed to the electron-withdrawing 4-chloro group enhancing binding affinity to the enzyme’s active site .
  • 6m : Reduced activity compared to 6g, suggesting methyl groups may sterically hinder enzyme interaction .
Antimicrobial Activity
  • 6i : Demonstrates potent activity against Aspergillus niger and Candida albicans, likely due to the hydroxyl group’s polarity and hydrogen-bonding capacity .
Anticancer Potential
  • Analogs with 3,4-dimethoxyphenyl substituents (e.g., ) show apoptosis-inducing activity, though the target compound’s benzyloxy group may alter this profile .

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